2-((cyclopropylmethyl)(tetrahydro-2H-pyran-4-yl)amino)butanoic acid
Overview
Description
2-((Cyclopropylmethyl)(tetrahydro-2H-pyran-4-yl)amino)butanoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopropylmethyl group, a tetrahydro-2H-pyran-4-yl group, and an amino butanoic acid backbone, making it a unique structure for study and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((cyclopropylmethyl)(tetrahydro-2H-pyran-4-yl)amino)butanoic acid typically involves multi-step organic synthesis. The process may start with the preparation of the cyclopropylmethyl and tetrahydro-2H-pyran-4-yl intermediates, followed by their coupling with an amino butanoic acid derivative. Common reagents used in these steps include organometallic catalysts, protecting groups, and various solvents to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.
Chemical Reactions Analysis
Types of Reactions
2-((Cyclopropylmethyl)(tetrahydro-2H-pyran-4-yl)amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can occur, where functional groups within the compound are replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles like halides, amines, or alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.
Scientific Research Applications
2-((Cyclopropylmethyl)(tetrahydro-2H-pyran-4-yl)amino)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its therapeutic potential, possibly as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 2-((cyclopropylmethyl)(tetrahydro-2H-pyran-4-yl)amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-((Cyclopropylmethyl)(tetrahydro-2H-pyran-4-yl)amino)propanoic acid
- 2-((Cyclopropylmethyl)(tetrahydro-2H-pyran-4-yl)amino)pentanoic acid
Uniqueness
2-((Cyclopropylmethyl)(tetrahydro-2H-pyran-4-yl)amino)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[cyclopropylmethyl(oxan-4-yl)amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-2-12(13(15)16)14(9-10-3-4-10)11-5-7-17-8-6-11/h10-12H,2-9H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWXGWJJHUQPFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(CC1CC1)C2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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